![molecular formula C16H14N4O3S2 B2510275 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea CAS No. 924860-85-5](/img/structure/B2510275.png)
1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Bioluminescence Probes and Imaging Agents
Bioluminescence occurs when an enzyme called luciferase catalyzes the oxidation of a small-molecule luciferin, resulting in the emission of light. Researchers have explored bioluminescent systems for imaging purposes, including tracking cellular processes and visualizing biological structures. While 1-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea itself may not be a direct bioluminescent probe, its derivatives could potentially serve as scaffolds for designing such probes .
Fluorescent Probes and Sensors
Fluorescent probes play a crucial role in detecting specific molecules or monitoring cellular events. Researchers have developed various fluorescent probes for applications in biology, medicine, and environmental monitoring. Although there isn’t direct evidence of 1-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea as a fluorescent probe, its structural features suggest that modifications could yield fluorescent derivatives suitable for specific sensing applications .
Chemical Biology and Enzyme Inhibition Studies
1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea was initially synthesized as part of efforts to prepare inhibitors of the enzyme dihydrofolate reductase. Understanding its interactions with enzymes and biological targets could provide insights into drug development and chemical biology .
Mechanism of Action
Target of Action
It is known that sulfonamide-based indole analogs, which this compound is a part of, have been long employed as an active ingredient in drug design and production . They exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Mode of Action
It is known that the mode of action of a drug usually includes the specific biochemical interaction through which a drug substance produces its pharmacological effect . This often involves the drug binding to specific molecular targets such as an enzyme or receptor .
Biochemical Pathways
It is known that microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can greatly impact its bioavailability .
Result of Action
It is known that indole-sulfonamide derivatives exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It is known that environmental factors can greatly influence the action of a drug .
Safety and Hazards
properties
IUPAC Name |
1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-14(17-13-9-5-2-6-10-13)18-15-19-16(20-24-15)25(22,23)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRZXAZNLOEYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea |
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